N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide
Overview
Description
N-[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide is a chemical compound with the molecular formula C5H7N3OS2. It belongs to the class of thiadiazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science .
Mechanism of Action
Target of Action
The primary target of N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide is Signal Transducer and Activator of Transcription 3 (STAT3) . STAT3 is an attractive target for cancer therapy .
Mode of Action
The compound is designed to inhibit the Interleukin-6 (IL-6)/Janus Kinase (JAK)/STAT3 pathway . It binds directly to the SH2 domain , inhibiting STAT3 phosphorylation, translocation, and downstream gene transcription .
Biochemical Pathways
The compound affects the IL-6/JAK/STAT3 pathway. IL-6 is a cytokine that plays a crucial role in immune response, and JAK is a family of intracellular, nonreceptor tyrosine kinases. Inhibition of this pathway can lead to the suppression of cancer cell proliferation .
Pharmacokinetics
The compound’s molecular weight is189.26 Da , which is within the range generally favorable for oral bioavailability in drug design.
Result of Action
The compound exhibits antiproliferative activity against cancer cells with overactive STAT3, such as DU145 and MDA-MB-231 cells . It induces cell cycle arrest and apoptosis . In a DU145 xenograft model, the compound showed in vivo antitumor efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide typically involves the reaction of 2-amino-5-methylthio-1,3,4-thiadiazole with acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for N-[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. Optimization of reaction parameters such as temperature, solvent, and catalyst can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The thiadiazole ring can be reduced under specific conditions.
Substitution: The acetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can react with the acetamide group under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiadiazole derivatives.
Substitution: Substituted acetamide derivatives.
Scientific Research Applications
N-[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its cytotoxic properties against cancer cells.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- N-({5-[(2-methoxybenzylidene)amino]-1,3,4-thiadiazol-2-yl}sulfonyl)benzamide
- N-({5-[(furan-2-ylmethylidene)amino]-1,3,4-thiadiazol-2-yl}sulfonyl)benzamide
- Dabrafenib
- Dasatinib
- Patellamide A
- Ixabepilone
- Epothilone
Uniqueness
N-[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methylsulfanyl group enhances its reactivity and potential for various applications compared to other thiadiazole derivatives.
Biological Activity
N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide is a compound belonging to the class of thiadiazole derivatives, which are noted for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and potential applications in medicine and agriculture.
Chemical Structure and Properties
- Molecular Formula : CHNOS
- Molecular Weight : 189.26 Da
- CAS Number : 38583-51-6
The compound features a thiadiazole ring, which contributes to its biological activity through interactions with various cellular targets.
This compound primarily targets the Interleukin-6 (IL-6)/Janus Kinase (JAK)/Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. This pathway is crucial in regulating immune responses and has been implicated in cancer progression:
- Inhibition of STAT3 : The compound inhibits STAT3 phosphorylation and translocation, leading to decreased transcription of downstream genes associated with cell proliferation and survival.
Anticancer Activity
Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines:
- Cell Lines Tested :
- DU145 (prostate cancer)
- MDA-MB-231 (breast cancer)
The compound has shown IC values in the low micromolar range, indicating potent cytotoxicity against these cancer cells .
Antimicrobial Properties
The compound also demonstrates notable antibacterial activity:
- In Vitro Efficacy : It has been tested against bacterial pathogens such as Xanthomonas axonopodis pv. citri and Xanthomonas oryzae pv. oryzicola, with median effective concentration (EC) values of 22 µg/ml and 15 µg/ml respectively. These values suggest that it outperforms traditional agricultural fungicides like thiodiazole copper .
Pathogen | EC (µg/ml) | Comparison |
---|---|---|
Xac | 22 | Better than thiodiazole copper |
Xoc | 15 | Better than bismerthiazol |
Antifungal Activity
While the compound shows promising antibacterial properties, its antifungal activity is less pronounced. It exhibited lower inhibitory effects on fungal species such as Mucor bainieri and Trichoderma atroviride compared to standard antifungals like carbendazim .
Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is essential for evaluating its therapeutic potential:
- Absorption : The compound's solubility and stability in biological systems affect its absorption rates.
- Distribution : Its molecular weight suggests it can penetrate cellular membranes effectively.
- Metabolism : The compound undergoes oxidation to form sulfoxides and sulfones, which may contribute to its biological effects.
Study on Anticancer Effects
A study conducted on various thiadiazole derivatives highlighted that those similar to this compound exhibited significant cytotoxicity against breast adenocarcinoma cells (MCF-7), with IC values around 0.28 µg/ml . The mechanism involved apoptosis induction through cell cycle arrest at the G2/M phase.
Agricultural Applications
In agricultural settings, the compound's efficacy against plant pathogens positions it as a potential candidate for developing new antimicrobial agents for crop protection. Its effectiveness against specific bacterial strains suggests it could be integrated into integrated pest management strategies .
Properties
IUPAC Name |
N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3OS2/c1-3(9)6-4-7-8-5(10-2)11-4/h1-2H3,(H,6,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOQNHXGAGXWLLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(S1)SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3OS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40326099 | |
Record name | N-[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40326099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38583-51-6 | |
Record name | NSC523936 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523936 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40326099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the molecular structure of N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide and how does it influence its arrangement in solid form?
A1: N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide, also referred to as N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide, has the molecular formula C5H7N3OS2 []. In its solid form, the molecule exists as inversion dimers linked by pairs of N—H⋯N hydrogen bonds, forming R 2 2(8) ring motifs []. These dimers are further organized into chains through intermolecular C—H⋯O hydrogen bonds between the methylsulfanyl groups and the oxygen atoms of the carbonyl groups []. This intricate network of hydrogen bonding contributes to the overall stability of the crystal structure.
Q2: Has N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide demonstrated any promising biological activities?
A2: Research suggests that N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide, as part of a broader study on botanical active component derivatives, exhibits noteworthy antibacterial activity []. While it showed lower in vitro inhibitory effects on fungal species like Mucor bainieri, Mucor fragilis, and Trichoderma atroviride compared to carbendazim, its efficacy against specific bacterial plant pathogens is notable []. This compound displayed significant inhibitory activity against Xanthomonas axonopodis pv. citri (Xac) and Xanthomonas oryzae pv. oryzicolaby (Xoc) []. The median effective concentration (EC50) values, 22 and 15 μg/ml for Xac and Xoc respectively, were even more potent than the commonly used agricultural fungicides thiodiazole copper and bismerthiazol []. This finding highlights its potential for further investigation as a possible lead compound for developing novel antibacterial agents, particularly in the context of plant diseases.
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